1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine
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Overview
Description
1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine is a compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated analogues, leading to the formation of different substituted piperazines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at certain receptors, such as the 5-HT1A receptor, and can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine . These interactions contribute to its potential therapeutic effects and biological activities.
Comparison with Similar Compounds
1-(1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but lacks the pyrazolyl moiety, resulting in different chemical properties and biological activities.
1-Bis(4-fluorophenyl)methyl piperazine: This compound has two fluorophenyl groups and is used in the synthesis of drugs like flunarizine.
Properties
Molecular Formula |
C14H17FN4 |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]piperazine |
InChI |
InChI=1S/C14H17FN4/c1-11-10-14(18-8-6-16-7-9-18)19(17-11)13-4-2-12(15)3-5-13/h2-5,10,16H,6-9H2,1H3 |
InChI Key |
HIGNHSJLOGVIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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